3-Hydroxy-2-iodo-4-(trifluoromethyl)pyridine
Overview
Description
3-Hydroxy-2-iodo-4-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with hydroxy, iodo, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a pyridine derivative using reagents such as Selectfluor® or trifluoromethyl iodide under specific conditions . The iodo group can be introduced via iodination reactions using iodine or iodinating agents like N-iodosuccinimide (NIS) .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-iodo-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The iodo group can be reduced to a hydrogen atom.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of 3-oxo-2-iodo-4-(trifluoromethyl)pyridine.
Reduction: Formation of 3-hydroxy-2-hydro-4-(trifluoromethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2-iodo-4-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-iodo-4-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Another pyridine derivative with similar applications in agrochemicals and pharmaceuticals.
3-Hydroxy-4-(trifluoromethyl)pyridine: Lacks the iodo group but shares similar chemical properties and applications.
4-(Trifluoromethyl)pyridine: A simpler derivative used in various chemical syntheses.
Uniqueness
3-Hydroxy-2-iodo-4-(trifluoromethyl)pyridine is unique due to the presence of both iodo and trifluoromethyl groups, which impart distinct reactivity and properties. The combination of these substituents can enhance the compound’s utility in various chemical transformations and applications .
Properties
IUPAC Name |
2-iodo-4-(trifluoromethyl)pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)3-1-2-11-5(10)4(3)12/h1-2,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZRMPKZMUMIQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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